molecular formula C10H18O3 B6255594 ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 2308741-36-6

ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No. B6255594
CAS RN: 2308741-36-6
M. Wt: 186.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate can be achieved through multiple-step synthesis . The standard conditions for this transformation involve the use of NaH/KH in THF at reflux with diethyl carbonate (EtOCOOEt) with an acetic acid workup .


Molecular Structure Analysis

The molecular structure of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is based on a cyclohexane ring, which is a six-membered ring of carbon atoms . The cyclohexane ring has two substituents: an ethyl group and a methyl group . The most stable conformation of this molecule will be the one with the bulkiest substituent in the equatorial position .


Chemical Reactions Analysis

The chemical reactions of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its conformation. Substituents prefer equatorial rather than axial positions in order to minimize the steric strain created of 1,3-diaxial interactions . The more stable conformation will place the larger substituent in the equatorial position .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are influenced by its molecular structure. The molecule’s conformation can affect its solubility, reactivity, and other properties .

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate in chemical reactions is influenced by its conformation. The molecule can undergo a ring flip, changing the positions of the substituents from axial to equatorial or vice versa . This can affect the reactivity of the molecule in chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers involves the reaction of a cyclohexanone derivative with an ethyl ester of a carboxylic acid in the presence of a base to form a mixture of diastereomers. The mixture is then separated using column chromatography to obtain the desired product.", "Starting Materials": [ "2-hydroxy-6-methylcyclohexanone", "ethyl ester of a carboxylic acid", "base" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-6-methylcyclohexanone and ethyl ester of a carboxylic acid in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for a specific time period.", "Step 3: Quench the reaction mixture with water and extract the product with an organic solvent.", "Step 4: Purify the crude product using column chromatography to obtain a mixture of diastereomers of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate.", "Step 5: Separate the diastereomers using column chromatography to obtain the desired product." ] }

CAS RN

2308741-36-6

Product Name

ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, Mixture of diastereomers

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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